molecular formula C13H18O3 B3060945 Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester CAS No. 153752-00-2

Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester

Cat. No.: B3060945
CAS No.: 153752-00-2
M. Wt: 222.28 g/mol
InChI Key: JEELSGVTTOPACF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester is an organic compound with the molecular formula C13H18O3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 1-methylethyl ester group, and the hydrogen atom in the para position of the benzene ring is replaced by a 1-methylethoxy group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester typically involves the esterification of 4-(1-methylethoxy)benzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the ester product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: 4-(1-methylethoxy)benzoic acid and isopropanol.

    Reduction: 4-(1-methylethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with biological targets. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester can be compared with other similar compounds such as:

    Benzoic acid, 4-(1-methylethyl)-, methyl ester: Similar structure but with a methyl ester group instead of a 1-methylethyl ester group.

    Benzoic acid, 4-(1-methylethoxy)-, methyl ester: Similar structure but with a methyl ester group instead of a 1-methylethyl ester group.

    Benzoic acid, 4-(1-methylethoxy)-, ethyl ester: Similar structure but with an ethyl ester group instead of a 1-methylethyl ester group.

The uniqueness of this compound lies in its specific ester and ether substituents, which confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

propan-2-yl 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)15-12-7-5-11(6-8-12)13(14)16-10(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEELSGVTTOPACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565342
Record name Propan-2-yl 4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153752-00-2
Record name Propan-2-yl 4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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